molecular formula C13H18N2O2 B1287779 Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate CAS No. 206446-39-1

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B1287779
CAS No.: 206446-39-1
M. Wt: 234.29 g/mol
InChI Key: WOZILFWABRXAFR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H18N2O2. It is known for its unique structure, which includes a pyridine ring and an azetidine ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Scientific Research Applications

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the GHS07 pictogram . The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

Mechanism of Action

Target of Action

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is a complex organic compound. albicans .

Mode of Action

It is likely that it interacts with its target protein in a way that alters its function or activity .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate typically involves the reaction of pyridine derivatives with azetidine intermediates. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group also enhances its stability and solubility, making it a valuable compound in various research applications .

Properties

IUPAC Name

tert-butyl 3-pyridin-2-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-10(9-15)11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZILFWABRXAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501202301
Record name 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206446-39-1
Record name 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206446-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(2-pyridinyl)-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501202301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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